

Analytical methods for the characterization of 2-[(4-Chlorophenyl)amino]acetohydrazide

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Compound of Interest

Compound Name:	2-[(4-Chlorophenyl)amino]acetohydrazide
CAS No.:	2371-31-5
Cat. No.:	B1267248

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Introduction & Scope

This application note provides a comprehensive guide for the structural elucidation and purity assessment of **2-[(4-Chlorophenyl)amino]acetohydrazide** (CAS: 2371-31-5).^[1] This compound is a critical pharmacophore intermediate, frequently employed in the synthesis of bioactive Schiff bases, pyrazoles, and oxadiazoles with potential antimicrobial and anti-inflammatory profiles.^{[1][2]}

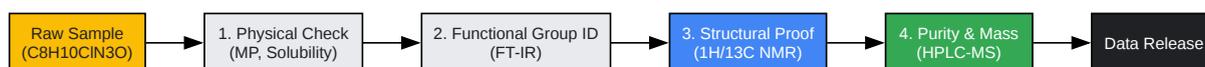
The protocols detailed herein are designed to validate the identity of the compound, quantify its purity, and detect common synthetic impurities (e.g., unreacted esters or 4-chloroaniline).^[1]

Compound Profile

Parameter	Detail
IUPAC Name	2-[(4-Chlorophenyl)amino]acetohydrazide
Common Name	N-(4-Chlorophenyl)glycine hydrazide
CAS Number	2371-31-5
Molecular Formula	C ₈ H ₁₀ ClN ₃ O
Molecular Weight	199.64 g/mol
Physical State	White to off-white crystalline solid

Analytical Workflow Overview

The characterization strategy follows a logical progression from physical property verification to deep structural confirmation.^[1]



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Figure 1: Step-wise analytical workflow for full characterization.^[1]

Protocol 1: Spectroscopic Identification (FT-IR)

Objective: To confirm the presence of the hydrazide functionality and the aromatic amine linkage while ruling out ester precursors.

Methodology:

- Technique: Attenuated Total Reflectance (ATR) or KBr Pellet.^[1]
- Range: 4000–400 cm⁻¹.^[1]
- Resolution: 4 cm⁻¹.^{[1][3]}

Critical Interpretation: The spectrum must exhibit three distinct regions.[1] If the carbonyl band appears $>1730\text{ cm}^{-1}$, the sample likely contains unreacted ethyl ester intermediate.[1]

Functional Group	Frequency (cm^{-1})	Signal Characteristics	Mechanistic Insight
N-H Stretch	3350–3150	Multiple bands (m)	Overlap of hydrazide (-NHNH ₂) and secondary amine (-NH-).[1]
C=O Stretch	1640–1660	Strong (s)	Characteristic "Amide I" band.[1] Lower frequency than esters due to resonance donation from the hydrazide nitrogen.[1]
C=C Aromatic	1600, 1500	Medium (m)	Skeletal vibrations of the 4-chlorophenyl ring.[1]
C-Cl Stretch	820–830	Strong (s)	Para-substituted aromatic ring signature.[1]

Protocol 2: Structural Elucidation (NMR Spectroscopy)

Objective: To map the carbon skeleton and proton environments. This is the primary method for confirming the para-substitution pattern and the integrity of the glycine linker.[1]

Solvent Selection:

- Recommended: DMSO-d₆.[1]
- Reasoning: Chloroform (CDCl₃) is unsuitable because the hydrazide protons (-CONHNH₂) are labile and often broaden into the baseline or exchange rapidly.[1] DMSO stabilizes these

protons via hydrogen bonding, yielding sharp, integrable singlets.[1]

A. ¹H NMR Parameters (400 MHz, DMSO-d6)

δ (ppm)	Multiplicity	Integration	Assignment	Structural Validation
9.20–9.40	Singlet (br)	1H	-CONH-	Hydrazide amide proton.[1] Disappears with D ₂ O shake.
7.10–7.20	Doublet (J=8.8Hz)	2H	Ar-H (meta to N)	Part of AA'BB' system (ortho to Cl).[1]
6.55–6.65	Doublet (J=8.8Hz)	2H	Ar-H (ortho to N)	Electron-rich position due to amine donation. [1]
6.00–6.20	Triplet/Broad	1H	Ar-NH-CH ₂	Secondary amine.[1] Coupling to CH ₂ may be visible.[1]
4.20–4.40	Broad Singlet	2H	-NHNH ₂	Terminal hydrazide protons.[1] Often broad due to quadrupole broadening.[1]
3.65–3.75	Singlet/Doublet	2H	-N-CH ₂ -CO	Methylene bridge.[1] Becomes a singlet if NH coupling is decoupled.[1]

Impurity Alert: Watch for a triplet at ~1.2 ppm and a quartet at ~4.1 ppm.[1] These indicate the presence of the ethyl ester precursor, signaling incomplete hydrazinolysis.[1]

B. ¹³C NMR Parameters (100 MHz, DMSO-d6)

- Carbonyl (C=O): ~168–170 ppm.[1]
- Aromatic C-N: ~146–148 ppm (Deshielded ipso carbon).[1]
- Aromatic C-Cl: ~120–122 ppm.[1]
- Aromatic CH: ~128 ppm and ~113 ppm.[1]
- Methylene (CH₂): ~45–48 ppm.[1]

Protocol 3: Purity & Mass Analysis (LC-MS)

Objective: To determine chromatographic purity and confirm molecular weight using soft ionization.

Instrument Setup:

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 μm, 4.6 x 100 mm).[1]
- Mobile Phase A: Water + 0.1% Formic Acid.[1]
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
- Flow Rate: 1.0 mL/min.[1]
- Detection: UV at 254 nm (primary) and 280 nm.[1]

Gradient Profile:

Time (min)	% Mobile Phase B	Event
0.0	5	Equilibration
10.0	90	Linear Gradient
12.0	90	Wash

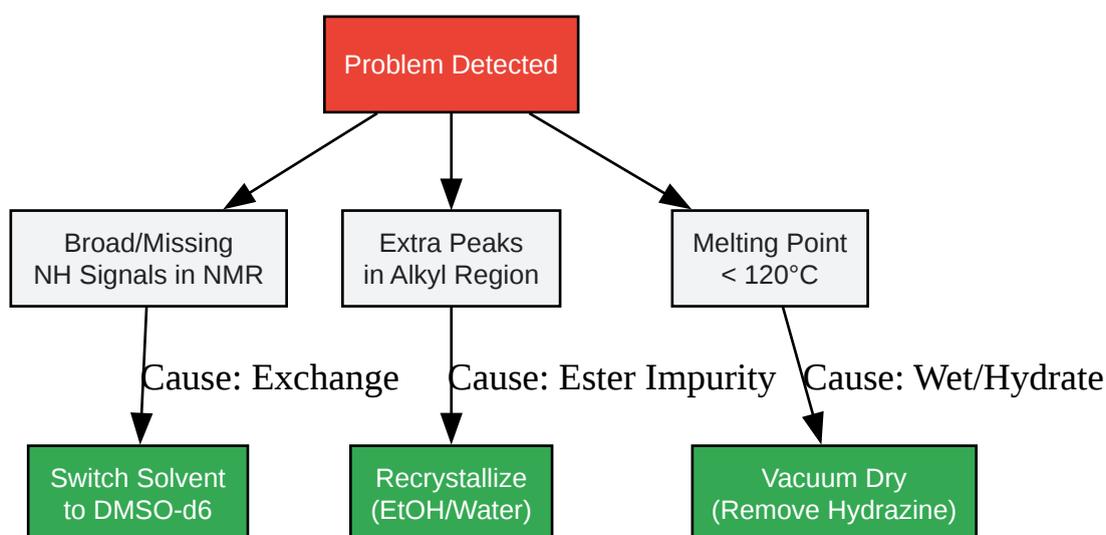
| 12.1 | 5 | Re-equilibration |

Mass Spectrometry (ESI-MS) Expectations:

- Ionization Mode: Positive Electrospray (ESI+).[1]
- Base Peak: $[M+H]^+ = 200.0$ m/z.[1]
- Isotope Pattern: Chlorine possesses two stable isotopes, ^{35}Cl (75%) and ^{37}Cl (25%).[1]
 - You must observe an $[M+H+2]^+$ peak at 202.0 m/z.[1]
 - Intensity Ratio: The 200:202 peak height ratio should be approximately 3:1.[1] Deviations from this ratio suggest contamination with non-chlorinated byproducts.[1]

Troubleshooting & Critical Parameters

This section addresses common failure modes during the analysis of aryl hydrazides.



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Figure 2: Decision tree for troubleshooting common analytical anomalies.[1]

- Oxidation Risk: Hydrazides are reducing agents.[1] Solutions in DMSO should be prepared fresh.[1] If the solution turns yellow/brown overnight, it indicates oxidation to the azo or diimide species.[1]
- Thermal Instability: Do not heat the sample >50°C during drying, as hydrazides can undergo dehydration cyclization or decomposition.[1]

References

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